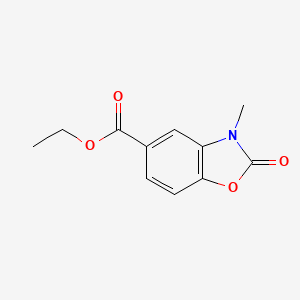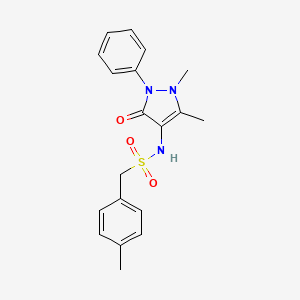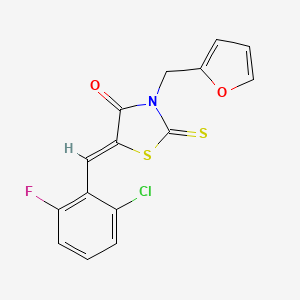![molecular formula C17H19N3O5S B4854481 5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide](/img/structure/B4854481.png)
5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide
Descripción general
Descripción
5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide, also known as E7820, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide exerts its anti-tumor effects by inhibiting the activity of fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR). These receptors play a crucial role in tumor angiogenesis and growth (Yoshida et al., 2017). 5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide also inhibits the activity of platelet-derived growth factor receptor (PDGFR), which is involved in tumor cell proliferation and survival (Kikuchi et al., 2013).
Biochemical and Physiological Effects
5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide has been shown to inhibit tumor angiogenesis and growth in various cancer cell lines and animal models. It also enhances the efficacy of chemotherapy and radiation therapy in combination treatment. In addition, 5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide has been shown to reduce tumor-associated macrophages and increase the infiltration of CD8+ T cells in the tumor microenvironment (Yoshida et al., 2017).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide is that it has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, one limitation is that it has low solubility in water, which may affect its bioavailability and efficacy (Kikuchi et al., 2013).
Direcciones Futuras
There are several future directions for the development and application of 5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide. One direction is to further investigate its efficacy and safety in clinical trials. Another direction is to explore its potential use in combination therapy with other anti-cancer agents. Additionally, it may be useful to investigate the effects of 5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide on tumor microenvironment and immune response (Yoshida et al., 2017).
Conclusion
In summary, 5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential use in cancer therapy. Its mechanism of action involves the inhibition of FGFR, VEGFR, and PDGFR. 5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide has been shown to inhibit tumor angiogenesis and growth, enhance the efficacy of chemotherapy and radiation therapy, and modulate the tumor microenvironment. Despite its low solubility in water, 5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide has several future directions for development and application in cancer therapy.
Aplicaciones Científicas De Investigación
5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that it has anti-angiogenic and anti-tumor effects in various cancer cell lines and animal models (Yoshida et al., 2017). It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatment (Kikuchi et al., 2013).
Propiedades
IUPAC Name |
5-[(2-carbamoylphenyl)sulfamoyl]-N-ethyl-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-3-19-17(22)13-10-11(8-9-15(13)25-2)26(23,24)20-14-7-5-4-6-12(14)16(18)21/h4-10,20H,3H2,1-2H3,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDHHLNCNAZCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-carbamoylphenyl)sulfamoyl]-N-ethyl-2-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4854403.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4854417.png)
![methyl 5-isopropyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4854420.png)
![N-(2-methoxy-1-methylethyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4854431.png)

![4-sec-butyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4854451.png)
![methyl 2-chloro-5-({N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4854455.png)

![2-[(4-butoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4854465.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4854466.png)


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4854498.png)
